AZ3976

Description

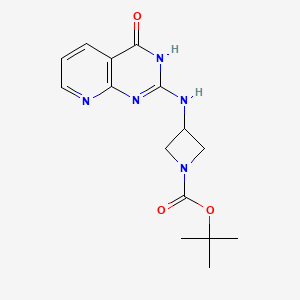

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUDSTVQYFRZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ3976: A Technical Guide to a Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

PAI-1 Signaling and Point of Intervention by AZ3976

Quantitative Data Summary

The inhibitory and binding properties of this compound have been quantified through various in vitro assays. The data are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value (μM) | Species | Comments |

| Enzymatic Chromogenic Assay | IC50 | 26 | Human | Measures direct inhibition of PAI-1 activity.[1][5] |

| Plasma Clot Lysis Assay | IC50 | 16 | Human | Measures profibrinolytic activity in a more physiological matrix.[1][5] |

| Enzymatic Chromogenic Assay | Inhibition | No effect at 100 μM | Rat | Indicates species selectivity.[1][7] |

| Chromogenic Assay with Vitronectin | Inhibition | No effect at 100 μM | Human | Vitronectin binding stabilizes PAI-1 and prevents this compound action.[1][2] |

Table 2: Binding Affinity and Thermodynamics of this compound

| Technique | Ligand | Analyte | KD (μM) | Stoichiometry (n) | Temperature (°C) |

| Isothermal Calorimetry (ITC) | Latent PAI-1 | This compound | 0.29 | 0.94 | 35 |

| Isothermal Calorimetry (ITC) | Active PAI-1 | This compound | No measurable binding | - | 35 |

Structural Biology

Experimental Protocols

Detailed methodologies were crucial for elucidating the unique properties of this compound. Below are summaries of the key experimental protocols employed.

High-Throughput Screening (HTS) and Enzymatic Chromogenic Assay

-

Protocol Outline:

-

A chromogenic tPA substrate is added.

-

The absorbance is measured kinetically using a spectrophotometer.

-

IC50 values are calculated from the dose-response curve.

Plasma Clot Lysis Assay

This assay assesses the profibrinolytic effect of this compound in a more physiologically relevant environment.

-

Protocol Outline:

-

tPA is added to the mixture.

-

Clotting is initiated by the addition of thrombin and calcium chloride.

-

The change in turbidity (clot formation and lysis) is monitored over time in a microplate reader at 37°C.

-

The IC50 is determined as the concentration of this compound that produces a 50% reduction in the clot lysis time.[1]

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC measures the heat released or absorbed during a biomolecular binding event. Titrating the compound into a solution of the protein allows for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH).

-

Protocol Outline:

-

A concentrated solution of this compound is loaded into the titration syringe.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).

Surface Plasmon Resonance (SPR)

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate, allowing for real-time, label-free analysis of binding kinetics.

-

Protocol Outline (Latency Transition):

-

An anti-tPA antibody is immobilized on the SPR sensor chip, followed by the capture of active tPA.

-

This compound Characterization Workflow

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of AZ3976 in Accelerating PAI-1 Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Data Summary

The inhibitory and binding properties of AZ3976 have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound

| Assay Type | Parameter | Value (μM) | Conditions |

| Enzymatic Chromogenic Assay | IC₅₀ | 26[6][8][9] | --- |

| Plasma Clot Lysis Assay | IC₅₀ | 16[6][8][9] | With added PAI-1 |

| PAI-1 Conformation | Method | Parameter | Value | Temperature (°C) |

| Active PAI-1 | Isothermal Titration Calorimetry (ITC) | K_D | No measurable binding[6] | 35 |

| Latent PAI-1 | Isothermal Titration Calorimetry (ITC) | K_D | 0.29 μM[6][7] | 35 |

| Latent PAI-1 | Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 0.94[6][7] | 35 |

| Active PAI-1 preparation (containing ~25-30% inactive forms) | Isothermal Titration Calorimetry (ITC) | K_D | 0.38 μM[6] | 35 |

| Active PAI-1 preparation (containing ~25-30% inactive forms) | Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 0.30[1][6] | 35 |

| PAI-1 Concentration | This compound Concentration | Half-life (t₁₂) of Active PAI-1 | Temperature (°C) |

| 10 nM | 0 μM (buffer) | 15 hours | 20 |

| 10 nM | 20 μM | 40 minutes[10] | 20 |

Signaling and Mechanistic Pathways

Experimental Protocols

PAI-1 Activity Assays

a) Enzymatic Chromogenic Assay:

-

Protocol Outline:

-

A constant amount of tPA is added to the mixture.

-

A chromogenic substrate for tPA is added.

-

The rate of color development is measured at a specific wavelength (e.g., 405 nm).

-

IC₅₀ values are calculated from the dose-response curve.

b) Plasma Clot Lysis Assay:

This assay assesses the profibrinolytic activity of compounds in a more physiologically relevant environment.

-

Protocol Outline:

-

Clotting is initiated by the addition of thrombin and calcium.

-

A plasminogen activator (e.g., tPA) is included to initiate fibrinolysis.

-

The time to clot lysis is monitored by measuring changes in turbidity.

-

IC₅₀ values are determined from the concentration-dependent decrease in lysis time.

Binding Assays

a) Isothermal Titration Calorimetry (ITC):

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. The binding constant (K_D) and stoichiometry of the interaction can be determined from the resulting binding isotherm.

-

Protocol Outline:

-

A solution of this compound is placed in the injection syringe.

-

The heat released or absorbed during each injection is measured.

-

The data are fitted to a binding model to determine K_D, n, enthalpy (ΔH), and entropy (ΔS) of binding.

b) Surface Plasmon Resonance (SPR):

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized macromolecule. This allows for real-time monitoring of the association and dissociation phases of the interaction.

-

Protocol Outline:

-

A solution containing this compound is flowed over the chip surface, and the association is monitored.

-

Buffer is then flowed over the chip to monitor the dissociation of the complex.

-

The resulting sensorgram is analyzed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

References

- 1. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 5. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

AZ3976: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Mechanism of Action

Chemical and Physical Properties

AZ3976 is classified as an azetidine and pyrimidinone derivative.[3] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₉N₅O₃ |

| Molecular Weight | 317.349 g/mol |

| CAS Number | 1418747-15-5 |

| Appearance | Solid Powder |

Biological Activity and Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data regarding its biological activity and binding affinity.

In Vitro Efficacy

| Assay | IC₅₀ (μM) |

| Enzymatic Chromogenic Assay | 26 |

| Plasma Clot Lysis Assay | 16 |

Binding Affinity to Latent PAI-1

| Parameter | Value |

| Dissociation Constant (KD) | 0.29 μM at 35 °C |

| Binding Stoichiometry | 0.94 |

Signaling Pathway and Mechanism of Inhibition

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The methodologies for these experiments are detailed below.

High-Throughput Screening (HTS)

Caption: Workflow for the identification of this compound.

Plasma Clot Lysis Assay

This assay was used to evaluate the profibrinolytic activity of this compound in a more physiologically relevant environment.

-

Protocol:

-

The reaction was initiated by adding the preincubated solution to human plasma containing tissue plasminogen activator (tPA).

-

Fibrin clot formation and lysis were monitored by measuring the change in absorbance at 405 nm in a microplate reader at 37°C.[4]

Isothermal Titration Calorimetry (ITC)

-

Protocol:

-

The heat changes upon each injection were measured to determine the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

-

Protocol:

-

Different concentrations of this compound were flowed over the chip surface.

X-ray Crystallography

-

Protocol:

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Profibrinolytic Potential of AZ3976: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary: The Efficacy of AZ3976

The profibrinolytic and inhibitory activities of this compound have been quantified through a series of in vitro assays. The key findings are summarized in the table below, providing a clear comparison of its potency in different experimental settings.

| Parameter | Assay | Value | Notes |

| IC50 | Chromogenic PAI-1 Assay | 26 µM | Measures direct inhibition of PAI-1 activity.[1][3] |

| IC50 | Human Plasma Clot Lysis Assay | 16 µM | Demonstrates functional activity in a more physiological context with added PAI-1.[1][3] |

| K D | Isothermal Titration Calorimetry (ITC) | 0.29 µM (at 35°C) | Binding affinity to latent PAI-1.[3] |

| K D | Isothermal Titration Calorimetry (ITC) | 0.38 µM | Binding affinity to a subpopulation of active PAI-1, suggesting a complex interaction.[1] |

| Specificity | tPA Activity Assay | No effect at 100 µM | Indicates selectivity for PAI-1 over tissue Plasminogen Activator (tPA).[1][3] |

| Specificity | Chromogenic PAI-1 Assay (with Vitronectin) | No inhibition at 100 µM | Suggests the interaction with PAI-1 is not affected by the presence of its cofactor, vitronectin.[1][3] |

Mechanism of Action: A Novel Approach to PAI-1 Inhibition

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The detailed methodologies for these assays are outlined below.

Chromogenic PAI-1 Assay (High-Throughput Screening)

-

Methodology:

-

925,529 compounds from the AstraZeneca compound collection were screened.

-

tPA was added to the mixture.

-

A chromogenic substrate for tPA was added, and the absorbance was measured over time.

-

Human Plasma Clot Lysis Assay

This secondary assay assesses the functional profibrinolytic effect of compounds in a more physiologically relevant environment.

-

Principle: Measures the time it takes for a plasma clot, formed in the presence of a test compound, to lyse. A shorter lysis time indicates a profibrinolytic effect.

-

Methodology:

-

The test compound (this compound) at various concentrations is added to the plasma.

-

Clotting is initiated by the addition of thrombin and calcium.

-

The turbidity of the sample is monitored over time in a microplate reader.

-

The time to 50% lysis is determined from the turbidity curve.

Isothermal Titration Calorimetry (ITC)

-

Principle: Measures the heat change that occurs when two molecules interact. This allows for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Methodology:

-

The heat released or absorbed upon each injection was measured.

Surface Plasmon Resonance (SPR)

-

Principle: Detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate, allowing for real-time analysis of molecular interactions.

-

Methodology for Latency Transition:

-

A decrease in binding to the tPA antibody and a concurrent increase in binding to the H4B3 antibody in the presence of this compound demonstrated an accelerated transition to the latent state.[3]

Logical Relationship of this compound's Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrinolytic agents: mechanisms of activity and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

AZ3976 in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action of AZ3976

Key aspects of its mechanism include:

Signaling Pathway of PAI-1 Inhibition by this compound

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type 1 plasminogen activator inhibitor binds to fibrin via vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of AZ3976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

The Fibrinolytic Pathway and AZ3976's Point of Intervention

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value (μM) |

| Enzymatic Chromogenic Assay | IC50 | 26[1] |

| Plasma Clot Lysis Assay | IC50 | 16[1] |

Table 2: Binding Affinity of this compound to PAI-1

| Method | PAI-1 Conformation | Parameter | Value (μM) | Stoichiometry (n) |

| Isothermal Calorimetry | Latent | KD | 0.29[4] | 0.94[4] |

| Isothermal Calorimetry | Active | KD | No measurable binding | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound. Where specific details were not available in the primary literature, standard protocols have been referenced.

Enzymatic Chromogenic Assay

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 7.4) containing a non-ionic surfactant.

-

Plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251) are prepared in assay buffer.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

-

-

Assay Procedure:

-

A solution containing plasminogen and the chromogenic substrate is added to initiate the colorimetric reaction.

-

The absorbance at 405 nm is measured over time using a microplate reader.

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Plasma Clot Lysis Assay

This assay assesses the effect of an inhibitor on the lysis of a fibrin clot formed in human plasma.

Protocol:

-

Reagent Preparation:

-

Citrated human plasma is used as the source of fibrinogen and other coagulation factors.

-

Recombinant human tPA is added to initiate fibrinolysis.

-

Thrombin and calcium chloride (CaCl2) are used to initiate coagulation.

-

This compound is prepared as described for the chromogenic assay.

-

-

Assay Procedure:

-

In a 96-well plate, citrated plasma is mixed with varying concentrations of this compound and a fixed concentration of tPA.

-

Clotting is initiated by the addition of thrombin and CaCl2.

-

The optical density (absorbance) at 405 nm is monitored over time to measure clot formation and lysis.

-

-

Data Analysis:

-

The time to 50% clot lysis is determined from the absorbance curve.

-

IC50 values are calculated by plotting the lysis time against the logarithm of the this compound concentration.

-

Isothermal Titrimetric Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Sample Preparation:

-

This compound is dissolved in the final dialysis buffer to minimize heats of dilution.

-

ITC Experiment:

-

The injection syringe is filled with the this compound solution.

-

The heat released or absorbed after each injection is measured.

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Protocol:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.

-

Remaining active sites on the chip are blocked.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

Different concentrations of this compound (the analyte) are injected over the surface.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

After each injection, the surface is regenerated using a suitable regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

The sensorgrams (plots of response units versus time) are analyzed to determine the association (kon) and dissociation (koff) rate constants.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Experimental Workflow and Logic

The initial characterization of this compound followed a logical progression of experiments to elucidate its mechanism of action.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for AZ3976 in Plasma Clot Lysis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AZ3976

Experimental Protocol: Plasma Clot Lysis Assay

This protocol is designed to assess the pro-fibrinolytic effect of this compound in a human plasma environment. The assay monitors the formation and subsequent lysis of a fibrin clot over time by measuring changes in turbidity (optical density).

Materials and Reagents:

-

Human platelet-poor plasma (PPP)

-

This compound (stock solution in DMSO)

-

Recombinant human tissue Plasminogen Activator (tPA)

-

Thrombin or Tissue Factor (for clot initiation)

-

Calcium Chloride (CaCl2)

-

Assay Buffer (e.g., HEPES buffered saline)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm at 37°C

Experimental Workflow:

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute this compound to the desired concentrations in the assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

-

-

Assay Setup:

-

Clot Initiation and Monitoring:

-

Immediately place the microplate in a reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 405 nm at regular intervals (e.g., every 2 minutes) for a duration sufficient to observe complete clot lysis (up to 10 hours).[1]

-

Data Analysis:

-

The absorbance values are plotted against time to generate clot lysis curves.

-

The time to 50% clot lysis (the time it takes for the absorbance to decrease by 50% from its maximum) is a key parameter to determine the effect of this compound.

-

The IC50 value, the concentration of this compound that produces 50% of the maximal effect on clot lysis, can be calculated from a dose-response curve.

-

Data Presentation

The quantitative data from the plasma clot lysis assay can be summarized in a table for clear comparison of the effects of different this compound concentrations.

| This compound Concentration (µM) | Clot Lysis Time (minutes) | % Inhibition of PAI-1 Activity |

| 0 (Control) | Insert Value | 0 |

| 1 | Insert Value | Calculate |

| 5 | Insert Value | Calculate |

| 10 | Insert Value | Calculate |

| 25 | Insert Value | Calculate |

| 50 | Insert Value | Calculate |

| 100 | Insert Value | Calculate |

| 200 | Insert Value | Calculate |

Quantitative Data Summary

| Assay Type | Parameter | Value | Reference |

| Enzymatic Chromogenic Assay | IC50 for PAI-1 inhibition | 26 µM | [1][3][4] |

| Plasma Clot Lysis Assay | IC50 for PAI-1 inhibition | 16 µM | [1][3][4] |

| Isothermal Titration Calorimetry | KD for binding to latent PAI-1 (at 35°C) | 0.29 µM | [1] |

Troubleshooting and Considerations

-

DMSO Concentration: The final concentration of DMSO should be kept low (typically <1%) and consistent across all wells to minimize its effect on the assay.

-

Temperature Control: Maintaining a constant temperature of 37°C is critical for the enzymatic reactions involved in coagulation and fibrinolysis.

-

Platelet Contamination: Use platelet-poor plasma to avoid the influence of platelet-derived factors on the assay.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its pro-fibrinolytic properties in a physiologically relevant plasma-based assay.

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes for AZ3976: A PAI-1 Inhibitor

Introduction

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is recommended to first prepare a high-concentration stock solution in DMSO, which can then be diluted into the appropriate aqueous buffer or cell culture medium. Note that the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

| Solvent | Concentration | Comments | Source |

| DMSO | 100 mg/mL (approx. 315 mM) | Ultrasonic assistance may be required for complete dissolution. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [1] |

| DMSO | 100 mM (Stock Solution) | Compound was routinely dissolved to a stock concentration of 100 mM for experimental use. | [5] |

Experimental Workflow Overview

The following diagram outlines a general workflow for utilizing this compound in both in vitro and in vivo research settings.

Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various experimental needs.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Bring the this compound powder vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mM). A stock concentration of 100 mM was used for binding and activity assays.[5]

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If particulates remain, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Protocol 2: In Vitro Cell Viability Assay (MTT-Based)

This protocol provides a general method for assessing the cytotoxic or cytostatic effects of this compound on a chosen cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle control" well containing only the medium with the same final DMSO concentration.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[8]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine metrics such as the IC₅₀ value.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a formulation of this compound suitable for in vivo studies, based on a vehicle designed to improve solubility and bioavailability.

Materials:

-

This compound DMSO stock solution (e.g., 25 mg/mL, prepared as in Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure: This procedure is adapted from a standard protocol for formulating hydrophobic compounds for in vivo use.[1] The following yields a 1 mL working solution at 2.5 mg/mL.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

-

Mix thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 and mix again until evenly distributed.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Mix the final solution thoroughly. The resulting formulation should be a clear solution.[1]

-

The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL. Adjust volumes as needed for different final concentrations, keeping the vehicle ratios consistent.

-

Administer to the animal model as required by the specific study design.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasminogen activator inhibitor-1: the double-edged sword in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ3976

For Researchers, Scientists, and Drug Development Professionals

Product Information

Storage and Stability

Proper storage of AZ3976 is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both solid compound and solutions.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C or -80°C | Up to 6 months | Store in a tightly sealed vial. |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][5] | |

| Working Solution | Same day use | N/A | Prepare fresh for each experiment, especially for in vivo studies.[1][5] |

General Handling:

-

Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes.

-

Short periods (less than one week) at ambient temperatures, such as during shipping, are unlikely to affect product quality.[5]

Solubility and Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO).

| Solvent | Maximum Concentration |

| DMSO | 10 mM[6] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required amount of this compound and DMSO based on the desired volume of stock solution. The molecular weight of this compound can be found on the manufacturer's data sheet.

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound solid.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.

Protocol for Preparing an In Vivo Working Solution:

For in vivo experiments, a working solution can be prepared to yield a clear solution of ≥ 2.5 mg/mL.[1] The following protocol is an example:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

This working solution should be prepared fresh and used on the same day.[1]

Mechanism of Action

In Vitro Activity

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

| Assay Type | IC50 |

| Enzymatic Chromogenic Assay | 26 µM[1][2][8] |

| Plasma Clot Lysis Assay | 16 µM[1][2][8] |

| Binding Assay | Dissociation Constant (KD) |

| Isothermal Calorimetry (ITC) | 0.29 µM (to latent PAI-1 at 35°C)[2][3] |

Experimental Protocols

Plasma Clot Lysis Assay

This assay measures the ability of this compound to enhance fibrinolysis in a plasma environment.

Materials:

-

Human plasma

-

Tissue-type plasminogen activator (tPA)

-

This compound

-

Assay buffer

-

Microplate reader capable of reading absorbance at 405 nm

-

Immediately monitor the change in absorbance at 405 nm in a microplate reader at 37°C. Readings should be taken at regular intervals (e.g., every 2 minutes) for up to 10 hours.

-

The time to clot lysis is determined from the absorbance curve. The IC50 value can be calculated by plotting the clot lysis time against the concentration of this compound.

Caption: Workflow for the Plasma Clot Lysis Assay.

Surface Plasmon Resonance (SPR) for Binding Analysis

Materials:

-

SPR instrument and sensor chips

-

This compound

-

Running buffer (e.g., PBSTD)

-

DMSO

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

-

Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched between the analyte and the running buffer. A typical starting concentration for analysis is 20 µM.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface if necessary.

-

Analyze the resulting sensorgrams to determine binding kinetics and affinity.

Signaling Pathway Context

Caption: Role of this compound in the Fibrinolytic Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Determining the Binding Kinetics of AZD3976 to Monocarboxylate Transporter 1 (MCT1) using Surface Plasmon Resonance (SPR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane transporter responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1] In the context of cancer, MCT1 plays a crucial role in cellular metabolism, particularly in the "lactate shuttle" between glycolytic and oxidative tumor cells.[2][3] This metabolic symbiosis allows cancer cells to adapt to the tumor microenvironment and sustain proliferation.[2][3] Consequently, MCT1 has emerged as a promising therapeutic target for cancer treatment.

AZD3976 is a potent and selective inhibitor of MCT1.[4] By blocking lactate transport, AZD3976 disrupts the metabolic adaptability of cancer cells, leading to increased intracellular lactate, altered glycolysis, and ultimately, inhibition of tumor growth.[4] Understanding the binding kinetics of AZD3976 to MCT1 is critical for optimizing its therapeutic efficacy and for the development of novel MCT1 inhibitors.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that enables the quantitative analysis of molecular interactions.[5] It is a powerful tool for determining the binding affinity (K D ), association rate constant (k a ), and dissociation rate constant (k d ) of small molecules to their protein targets.[6] This application note provides a detailed protocol for determining the binding kinetics of AZD3976 to human MCT1 using SPR.

Signaling Pathway and Mechanism of Action

MCT1 facilitates the transport of lactate across the cell membrane, a process that is vital for maintaining intracellular pH and providing metabolic substrates.[2] In the tumor microenvironment, hypoxic cancer cells upregulate glycolysis and export lactate via MCT4.[2] Normoxic cancer cells, in turn, can take up this lactate via MCT1 and use it as a fuel source for oxidative phosphorylation.[2] AZD3976 inhibits MCT1, thereby blocking this lactate uptake and disrupting the metabolic symbiosis within the tumor. This leads to an accumulation of intracellular lactate and a disruption of the cellular energy supply, ultimately inhibiting cancer cell proliferation and survival.

Figure 1: Mechanism of Action of AZD3976 on MCT1-mediated lactate transport.

Experimental Workflow for SPR Analysis

The general workflow for determining the binding kinetics of AZD3976 to MCT1 involves immobilization of the MCT1 protein on an SPR sensor chip, followed by the injection of varying concentrations of AZD3976 to monitor the binding events in real-time.

References

- 1. nicoyalife.com [nicoyalife.com]

- 2. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 美国GlpBio - AR-C155858 | MCT1 and MCT2 inhibitor | Cas# 496791-37-8 [glpbio.cn]

- 4. Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport | CiNii Research [cir.nii.ac.jp]

- 5. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monocarboxylate transporter 1 (MCT1) binding affinity for Basigin gene products and L1cam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isothermal Titration Calorimetry (ITC) Analysis of the PAI-1 Inhibitor AZ3976

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3]

Principle of Isothermal Titration Calorimetry

ITC experiments measure the heat change that occurs when a ligand is titrated into a solution containing a macromolecule. The instrument consists of a reference cell and a sample cell maintained at a constant temperature.[3][10] The ligand is injected in small aliquots from a syringe into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic), creating a temperature difference between the sample and reference cells.[1] Feedback heaters respond instantly to maintain a zero temperature difference, and the power required to do so is recorded as a peak on the thermogram. As the macromolecule becomes saturated with the ligand, the heat change diminishes until only the heat of dilution is observed. The resulting data are integrated and fit to a binding model to extract the thermodynamic parameters.

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

AZ3976 Mechanism of Action & PAI-1 Signaling

References

- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 2. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for AZ3976 in Cell-Based PAI-1 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The inhibitory activity of AZ3976 has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 26 µM | Enzymatic Chromogenic Assay | [3][4][5] |

| IC50 | 16 µM | Plasma Clot Lysis Assay | [3][4][5] |

| KD (for latent PAI-1) | 0.29 µM | Isothermal Calorimetry | [3] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

Experimental Protocols

Protocol 1: Cell-Based PAI-1 Activity Assay

Materials:

-

Appropriate cell culture medium and supplements.

-

This compound.

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of growth.

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

-

Once cells are confluent, replace the growth medium with a serum-free or low-serum medium.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

-

Collection of Supernatant:

-

Carefully collect the cell culture supernatant from each well.

-

-

-

Add plasminogen and the chromogenic plasmin substrate to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Take readings kinetically over a period of time (e.g., every 5 minutes for 1 hour) or as an endpoint reading after a defined incubation period at 37°C.[8]

-

Data Analysis:

Protocol 2: In Vitro Enzymatic Chromogenic PAI-1 Assay (Reference Protocol)

Materials:

-

Recombinant human tPA.

-

Plasminogen.

-

Plasmin-specific chromogenic substrate.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20, 0.1% BSA).[5]

-

96-well microplate.

-

Microplate reader.

Procedure:

-

-

Inhibition Reaction:

-

Add a fixed concentration of tPA (e.g., 16 nM final concentration) to each well.[5]

-

-

Measurement of Residual tPA Activity:

-

Add plasminogen and the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm kinetically.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage for each concentration of this compound.

-

Plot the percentage of tPA inhibition versus the this compound concentration to calculate the IC50 value.

-

Protocol 3: Plasma Clot Lysis Assay (Reference Protocol)

Materials:

-

Human platelet-poor plasma.

-

Recombinant human tPA.

-

Calcium chloride (CaCl2).

-

This compound.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Pre-incubation:

-

Clot Formation and Lysis:

-

Initiate clot formation by adding CaCl2.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measurement:

-

Monitor the change in absorbance at 405 nm over time (e.g., every 2 minutes for up to 10 hours).[3] The absorbance will first increase as the fibrin clot forms and then decrease as the clot lyses.

-

-

Data Analysis:

-

Determine the time required for 50% clot lysis for each concentration of this compound.

-

Plot the 50% lysis time against the this compound concentration to determine the IC50 value.

-

Conclusion

References

- 1. A plasma clot lysis assay based on the release of fibrin degradation products: application to the diagnosis of hypofibrinolytic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAI-1 Assays [practical-haemostasis.com]

- 3. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]

- 8. abcam.com [abcam.com]

In vivo formulation and administration of AZ3976.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes provide a comprehensive overview of the available in vitro data for AZ3976, its mechanism of action, and theoretical considerations for formulation based on its physicochemical properties. The information is intended to guide researchers on the appropriate use of this compound in laboratory settings and to provide context on its limitations for in vivo applications.

Mechanism of Action

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

Application Note: Chromogenic Substrate Assay for Measuring AZ3976 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Assay Principle

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in multiple functional assays. The following table summarizes the key quantitative metrics for this compound activity.

| Assay Type | Parameter | Value (µM) | Notes |

| Enzymatic Chromogenic Assay | IC₅₀ | 26 | Measures direct inhibition of PAI-1 activity in a purified system.[4][5][6] |

| Human Plasma Clot Lysis Assay | IC₅₀ | 16 | Measures the profibrinolytic activity in a more complex biological matrix (plasma).[4][5][6] |

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted for high-throughput screening.

Required Materials

-

Reagents:

-

Recombinant human tissue-type Plasminogen Activator (tPA)

-

Human Plasminogen

-

Chromogenic Plasmin Substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)

-

This compound compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Equipment:

-

37°C incubator

-

96-well clear, flat-bottom microplates

-

Multichannel pipettes

-

Microplate reader capable of measuring absorbance at 405 nm

-

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Working Solutions: Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay well should be kept constant and ideally below 1%.

Assay Procedure

The experimental workflow is outlined in the diagram below.

Caption: Experimental workflow for the this compound chromogenic assay.

-

-

Add 20 µL of Assay Buffer to all wells.

-

Add 10 µL of serially diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.

-

-

Initiation of Plasminogen Activation:

-

Prepare a mixture of tPA and Plasminogen in Assay Buffer.

-

Add 30 µL of the tPA/Plasminogen mixture to all wells to start the reaction.

-

Incubate for 10 minutes at 37°C.

-

-

Chromogenic Reaction and Measurement:

-

Add 30 µL of the chromogenic substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm (A₄₀₅) over time (kinetic assay) or after a fixed incubation period (e.g., 10-30 minutes, endpoint assay).

-

Controls

-

Blank: Wells containing only Assay Buffer and the chromogenic substrate.

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of PAI-1 inhibition for each this compound concentration: % Inhibition = 100 * (Sample A₄₀₅ - Control A₄₀₅ [No this compound]) / (Control A₄₀₅ [No PAI-1] - Control A₄₀₅ [No this compound])

Mechanism of this compound Inhibition

Caption: Logical relationship of this compound's inhibitory mechanism.

References

- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 2. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: X-ray Crystallography of AZ3976 in Complex with PAI-1

Introduction

Data Presentation

Biochemical and Biophysical Data

| Parameter | Value | Assay Condition | Reference |

| IC50 | 26 µM | Enzymatic Chromogenic Assay | [1][3] |

| IC50 | 16 µM | Plasma Clot Lysis Assay | [1][3] |

| KD | 0.29 µM | Isothermal Titration Calorimetry (ITC) with latent PAI-1 at 35 °C | [1][2] |

| Binding Stoichiometry (n) | 0.94 | ITC with latent PAI-1 | [1][2] |

| KD | 0.38 µM | ITC with a preparation of active PAI-1 (binding to a subpopulation) | [1][5] |

| Binding Stoichiometry (n) | 0.30 | ITC with a preparation of active PAI-1 | [1][5] |

Crystallographic Data

| Parameter | Value |

| PDB ID | 4AQH |

| Resolution | 2.4 Å |

| Space Group | Not explicitly stated in abstracts |

| Unit Cell Dimensions | Not explicitly stated in abstracts |

| R-work / R-free | Not explicitly stated in abstracts |

Experimental Protocols

PAI-1 Expression and Purification

Protocol:

-

Expression:

-

Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Purification:

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Assess the purity of the protein by SDS-PAGE.

-

Isothermal Titration Calorimetry (ITC)

Protocol:

-

Conduct the titration experiment at a controlled temperature (e.g., 35°C).[1]

-

Analyze the resulting data by fitting it to a suitable binding model to determine the KD, n, enthalpy (ΔH), and entropy (ΔS) of binding.

Crystallization of the AZ3976-PAI-1 Complex

Protocol:

-

Crystallization:

-

Use the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the protein-ligand complex solution with a crystallization screening solution in a 1:1 or 2:1 ratio.

-

Equilibrate the drop against a reservoir solution containing a precipitant (e.g., polyethylene glycol).

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C).

-

Monitor the plates for crystal growth over several days to weeks.

-

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the three-dimensional structure of the complex.

Protocol:

-

Cryo-protection: Transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Data Collection:

-

Mount the cryo-cooled crystal on a goniometer in an X-ray beamline.

-

Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution and Refinement:

-

Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and obtain the final structure.

Visualizations

PAI-1 Signaling and Inhibition by this compound

Experimental Workflow for Structure Determination

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plasminogen activator inhibitor 1 (PAI-1) in its active conformation: crystallization and preliminary X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting AZ3976 inactivity in experiments.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AZ3976 in their experiments. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, leading to its apparent inactivity.

| Observation/Problem | Potential Cause | Recommended Action |

| This compound shows no or low activity in an in vitro assay. | Incorrect form of PAI-1: this compound does not bind to active Plasminogen Activator Inhibitor-1 (PAI-1) but to its latent form.[1][2][3] The primary mechanism of action is accelerating the conversion of active PAI-1 to its latent, inactive conformation.[1][2][3] | Ensure that the experimental setup allows for the transition of active PAI-1 to the latent form. The presence of active PAI-1 is necessary for the inhibitory effect of this compound to be observed over time. |

| Inappropriate assay conditions: The inhibitory effect of this compound is dependent on the pre-incubation time with active PAI-1 to allow for the latency transition.[1] | Pre-incubate this compound with active PAI-1 before adding other components of the assay, such as tissue Plasminogen Activator (tPA).[1] | |

| Compound degradation: Improper storage can lead to the degradation of this compound. | Store the compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. | |

| Low concentration: The concentration of this compound may be below its effective range for the specific assay. | Refer to the provided IC50 values as a starting point for concentration optimization. A concentration of at least 100 times the in vitro Ki is often recommended for cell-based assays.[5] | |

| Species specificity: The binding pocket for this compound on PAI-1 is not well-conserved across species.[6] For instance, this compound has shown no effect on rat PAI-1 at a concentration of 100 µM.[6] | Verify the species of PAI-1 being used in the experiment. This compound is characterized for its activity against human PAI-1. | |

| Variability in experimental results. | Inconsistent PAI-1 activity: The specific activity of the PAI-1 preparation can vary, impacting the apparent efficacy of this compound.[1] | Characterize the specific activity of each batch of PAI-1 used. Preparations of active PAI-1 often contain a fraction of inactive/latent protein.[1] |

| Solubility issues: this compound is typically dissolved in DMSO. Poor dissolution or precipitation in aqueous buffers can lead to inconsistent concentrations. | Ensure complete dissolution of the DMSO stock in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all conditions.[5] | |

| This compound does not affect the PAI-1/vitronectin complex. | Mechanism of action: this compound does not disrupt the pre-formed complex between PAI-1 and vitronectin (VN).[1][7] | This is an expected outcome. The experimental design should not rely on the disruption of the PAI-1/VN complex. |

Quantitative Data Summary

| Parameter | Value | Assay Condition | Reference |

| IC50 | 26 µM | Enzymatic chromogenic assay for PAI-1 inhibition. | [1][3][4] |

| IC50 | 16 µM | Human plasma clot lysis assay with added PAI-1. | [1][3][4] |

| KD | 0.29 µM | Isothermal Titration Calorimetry (ITC) for binding to latent PAI-1 at 35 °C. | [1][3] |

| Binding Stoichiometry (n) | 0.94 | ITC for binding to latent PAI-1. | [1][3] |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in 100% DMSO to prepare a stock solution (e.g., 100 mM).[1] For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for up to one month.[4][8]

Q4: Can this compound be used in cell-based assays?

A4: While the provided literature primarily focuses on in vitro biochemical and plasma-based assays, the principles of its mechanism of action should be considered for cell-based experiments. Cell permeability and potential off-target effects would need to be evaluated.[9][10] The effective concentration in a cellular context may be significantly higher than the in vitro IC50 values.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound Binding to Latent PAI-1

-

Compound Preparation: Prepare a 1 mM stock solution of this compound in the same buffer as the protein.

-

ITC Experiment:

-

Load the injection syringe with 1 mM this compound.

-

Set the experiment temperature to 35°C.

-

Data Analysis: Analyze the resulting binding isotherm using a single-site binding model to determine the dissociation constant (KD), binding stoichiometry (n), and thermodynamic parameters.

Plasma Clot Lysis Assay

This protocol is based on the functional assay used to determine the profibrinolytic activity of this compound.[1]

-

Reagent Preparation:

-

Prepare a range of concentrations of this compound.

-

Clot Formation and Lysis:

-

Monitor fibrin formation and subsequent lysis by measuring the change in absorbance at 405 nm in a microplate reader at 37°C at regular intervals (e.g., every 2 minutes) for up to 10 hours.

-

Data Analysis: Plot the absorbance versus time to visualize the clot formation and lysis curves. The time to 50% clot lysis can be determined and plotted against the this compound concentration to calculate the IC50 value.

Visualizations

This compound Mechanism of Action

Troubleshooting Workflow for this compound Inactivity

Caption: Troubleshooting flowchart for this compound experiments.

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Understanding the Impact of Vitronectin on AZ3976-Mediated PAI-1 Inhibition

Frequently Asked Questions (FAQs)

Q4: Can I use a higher concentration of AZ3976 to overcome the effect of vitronectin?

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| This compound shows potent PAI-1 inhibition in a purified system but has no effect in a plasma-based assay. | Plasma contains high concentrations of vitronectin, which binds to PAI-1 and prevents this compound from inhibiting it. | For initial screening and mechanistic studies, use purified active PAI-1 in the absence of vitronectin. To assess the efficacy of inhibitors in a more physiological context, consider using vitronectin-depleted plasma or be aware that the presence of vitronectin will likely impact the activity of compounds like this compound. |

| Inconsistent IC50 values for this compound in different experiments. | The activity of PAI-1 can vary depending on its conformational state (active, latent, or substrate). The rate of conversion to the latent form can be influenced by temperature, pH, and the presence of stabilizing agents. | Ensure consistent experimental conditions, including buffer composition, temperature, and incubation times. Use freshly prepared or properly stored active PAI-1 for each experiment to minimize the presence of the latent form at the start of the assay. |

| Difficulty in detecting the binding of this compound to active PAI-1 using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). | This compound has a very low affinity for active PAI-1 and primarily binds to the latent or a pre-latent conformation. | To study the binding interaction, use latent PAI-1 as the analyte. Alternatively, monitor the rate of latency transition in the presence of this compound to indirectly measure its effect. |

| My plasma clot lysis assay shows no effect of this compound. | Similar to the chromogenic assay issue, endogenous vitronectin in the plasma will antagonize the action of this compound. | Acknowledge that in a standard plasma clot lysis assay, the effect of this compound will be minimal to none due to vitronectin. This highlights the importance of considering the physiological context when evaluating PAI-1 inhibitors. |

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Conditions |

| Enzymatic Chromogenic Assay | IC50 | 26 µM | Purified active PAI-1 |

| Plasma Clot Lysis Assay | IC50 | 16 µM | Human plasma with added PAI-1 |

Table 2: Binding Affinity of this compound

| Binding Partner | Method | Parameter | Value | Temperature |

| Latent PAI-1 | Isothermal Titration Calorimetry | KD | 0.29 µM | 35 °C |

| Active PAI-1 | Not specified | No measurable binding | - | - |

Experimental Protocols

PAI-1 Activity Chromogenic Assay

Materials:

-

Purified vitronectin (optional, for studying its effect)

-

This compound or other test inhibitors

-

Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare stock solutions of all reagents in the assay buffer. Create a dilution series of this compound.

-

-

Measurement of Residual Activator Activity:

-

Add a solution containing plasminogen and the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance per unit time) for each condition.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Plasma Clot Lysis Assay

Materials:

-

Citrated human plasma

-

This compound or other test inhibitors

-

Tissue factor (to initiate clotting)

-

Calcium chloride (to initiate clotting)

-

Tissue-type plasminogen activator (tPA)

-

96-well microplate

-

Microplate reader capable of turbidimetric measurements

Procedure:

-

Preparation: Prepare stock solutions of this compound.

-

Assay Setup:

-

In a 96-well plate, add citrated plasma to each well.

-

Add varying concentrations of this compound to the plasma.

-

-

Initiation of Clotting and Lysis:

-

Add a solution containing tissue factor, calcium chloride, and tPA to each well to simultaneously initiate clot formation and subsequent lysis.

-

-

Monitoring Clot Lysis:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in turbidity (absorbance at a wavelength such as 405 nm or 650 nm) over time. The turbidity will increase as the clot forms and then decrease as it lyses.

-

-

Data Analysis:

-

Plot the turbidity versus time for each condition.

-

Determine the clot lysis time, which is often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.

-

Plot the clot lysis time against the concentration of this compound to assess its effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental workflows described in this technical support center.

Caption: Workflow for a Plasma Clot Lysis Assay.

References

Optimizing AZ3976 Concentration for Cell Culture Experiments: A Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is AZ3976 and what is its mechanism of action?

Q2: What is a recommended starting concentration for this compound in cell culture?

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution, for example, 100 mM.[1] This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be diluted to the final desired concentration in cell culture medium. To avoid solubility issues, it is advisable to make intermediate dilutions in culture medium before the final dilution in the cell culture plate.

Q4: What is the typical treatment duration for this compound in cell culture experiments?

A4: The optimal treatment duration will depend on the specific assay and the biological question being addressed. For short-term signaling studies, such as assessing the phosphorylation of downstream targets, a treatment time of 1 to 24 hours may be sufficient. For longer-term assays, such as cell viability, migration, or invasion assays, treatment durations of 24 to 72 hours are commonly used.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Compound Precipitation in Culture Medium | The aqueous solubility of this compound is low. The final DMSO concentration in the medium is too low to keep the compound dissolved. | Prepare a higher concentration intermediate dilution of this compound in pre-warmed culture medium with vigorous mixing before adding to the cell culture plate. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%). Consider using a solubilizing agent if precipitation persists, but be aware of its potential effects on the cells. |

| No Observed Cellular Effect | The concentration of this compound is too low. The treatment time is too short. The cell line is not sensitive to PAI-1 inhibition. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). Increase the treatment duration (e.g., up to 72 hours). Confirm that your cell line expresses PAI-1 at a functional level. |

| High Cell Toxicity/Death | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line. Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic. |

| Inconsistent or Variable Results | Inconsistent compound dilution. Uneven cell seeding. Edge effects in multi-well plates. | Prepare fresh dilutions of this compound for each experiment. Ensure a single-cell suspension and uniform seeding density. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

| Assay Type | IC50 (µM) | Reference |

| Enzymatic Chromogenic Assay | 26 | [1][2][4] |

| Plasma Clot Lysis Assay | 16 | [1][2][4] |

| Cell Line | PAI-1 Inhibitor | IC50 (µM) |

| HT1080 (Fibrosarcoma) | TM5275 | 35.4 |

| HT1080 (Fibrosarcoma) | TM5441 | 29.7 |

| A549 (Lung Carcinoma) | TM5275 | 60.3 |

| A549 (Lung Carcinoma) | TM5441 | 48.2 |

| HCT116 (Colon Carcinoma) | TM5275 | 9.7 |

| HCT116 (Colon Carcinoma) | TM5441 | 12.5 |

| MDA-MB-231 (Breast Adenocarcinoma) | TM5275 | 30.1 |

| MDA-MB-231 (Breast Adenocarcinoma) | TM5441 | 25.8 |

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/WST-1)

-